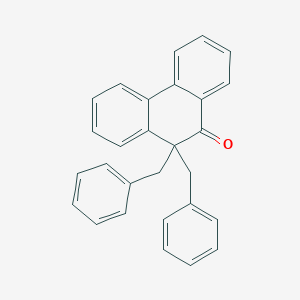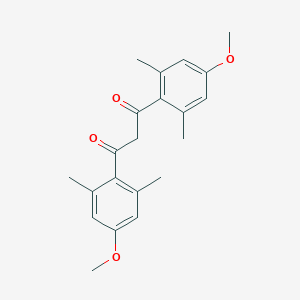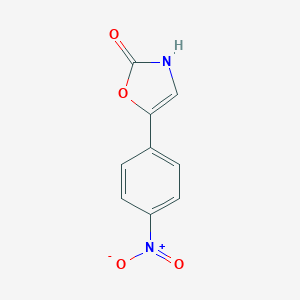
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one typically involves the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
- Temperature: 10-40°C
- Solvent: Tetrahydrofuran (THF)
- Reaction Time: 1-2 hours with constant stirring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
化学反应分析
Types of Reactions
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The oxazole ring can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide or diphenoxide in dimethylformamide (DMF) solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminophenyl Oxazole: Formed by the reduction of the nitro group.
Substituted Oxazoles: Formed by nucleophilic substitution reactions.
科学研究应用
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin
Uniqueness
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is unique due to its specific structure, which combines the properties of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12) |
InChI 键 |
SEHUDHVEXGRFKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)

![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
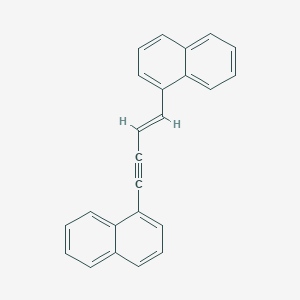
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
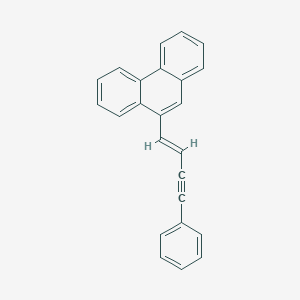
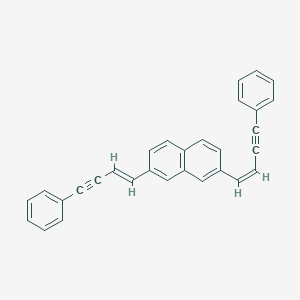
![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)
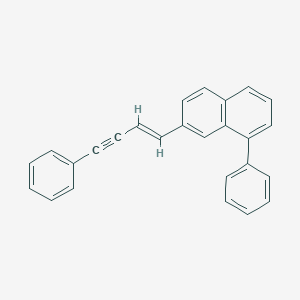
![1-[2-(2-Phenylethynyl)cyclohexen-1-yl]naphthalene](/img/structure/B371731.png)
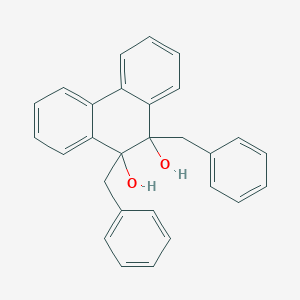
![1-[2-(2-Phenylvinyl)phenyl]ethanone](/img/structure/B371733.png)
